molecular formula C24H19D4FN4O3 B1164694 Olaparib-d4

Olaparib-d4

Katalognummer B1164694
Molekulargewicht: 438.5
InChI-Schlüssel: FDLYAMZZIXQODN-KXGHAPEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olaparib-d4 is intended for use as an internal standard for the quantification of olaparib by GC- or LC-MS. Olaparib is a potent inhibitor of PARP1 and PARP2 (IC50s = 5 and 1 nM, respectively) but is less effective against the PARP tankyrase-1 (IC50 = 1.5 µM). It can be used in cells and in animals, alone or in combination therapy with alkylating agents, to block base excision repair and increase cancer cell death.

Wissenschaftliche Forschungsanwendungen

Efficacy and Safety in BRCA-Mutated Ovarian Cancer

Olaparib has shown efficacy and safety for the treatment of advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations. A study by Audeh et al. (2010) demonstrated that olaparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, induces synthetic lethality in homozygous BRCA-deficient cells. This phase 2 study revealed positive results in BRCA-mutated advanced ovarian cancer, providing a proof of concept for genetically targeted treatment with olaparib (Audeh et al., 2010).

Application in Various Cancer Types

Kaufman et al. (2015) explored the efficacy and safety of olaparib in a spectrum of BRCA1/2-associated cancers, including ovarian, breast, pancreatic, and prostate cancers. This study indicated that olaparib has activity across different tumor types associated with germline BRCA1/2 mutations (Kaufman et al., 2015).

Treatment of Metastatic Breast Cancer

In the context of metastatic breast cancer, Robson et al. (2017) conducted a phase 3 trial comparing olaparib monotherapy with standard therapy. The study concluded that olaparib monotherapy provided a significant benefit over standard therapy in patients with HER2-negative metastatic breast cancer and a germline BRCA mutation (Robson et al., 2017).

Pharmacokinetics and Antitumor Activity

Yamamoto et al. (2012) conducted a Phase I dose-finding study in Japanese patients with advanced solid tumors. This study evaluated the tolerability, pharmacokinetics, and antitumor activity of olaparib, showing it was well tolerated up to the 400-mg b.i.d. dose in Japanese patients with solid tumors (Yamamoto et al., 2012).

Olaparib as Maintenance Therapy

Ledermann et al. (2012) conducted a study on olaparib as maintenance therapy in platinum-sensitive relapsed ovarian cancer. This randomized, double-blind, placebo-controlled, phase 2 study showed that olaparib significantly improved progression-free survival among patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer (Ledermann et al., 2012).

Global Approval and Clinical Development

Deeks (2015) summarized the milestones in the development of olaparib leading to its first approval for ovarian cancer. This review highlighted the primary indication for olaparib in BRCA mutation-positive ovarian cancer and its development for other malignancies (Deeks, 2015).

Combination Therapies Involving Olaparib

Liu et al. (2014) investigated the combination of olaparib and cediranib, an anti-angiogenic agent, in women with recurrent platinum-sensitive ovarian cancer. The study concluded that the combination could improve progression-free survival and warrants further investigation (Liu et al., 2014).

Eigenschaften

Molekularformel

C24H19D4FN4O3

Molekulargewicht

438.5

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2

InChI-Schlüssel

FDLYAMZZIXQODN-KXGHAPEVSA-N

SMILES

O=C(C1C([2H])([2H])C1([2H])[2H])N2CCN(C(C3=C(F)C=CC(CC(C4=C5C=CC=C4)=NNC5=O)=C3)=O)CC2

Synonyme

4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olaparib-d4
Reactant of Route 2
Reactant of Route 2
Olaparib-d4
Reactant of Route 3
Reactant of Route 3
Olaparib-d4
Reactant of Route 4
Olaparib-d4
Reactant of Route 5
Reactant of Route 5
Olaparib-d4
Reactant of Route 6
Reactant of Route 6
Olaparib-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.